molecular formula C6H12N2 B15492120 1,3-Diazabicyclo[2.2.2]octane CAS No. 280-48-8

1,3-Diazabicyclo[2.2.2]octane

Cat. No.: B15492120
CAS No.: 280-48-8
M. Wt: 112.17 g/mol
InChI Key: KQDQZEZWWRPNQH-UHFFFAOYSA-N
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Description

1,3-Diazabicyclo[2.2.2]octane is a useful research compound. Its molecular formula is C6H12N2 and its molecular weight is 112.17 g/mol. The purity is usually 95%.
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Biological Activity

1,3-Diazabicyclo[2.2.2]octane (DABCO) is a bicyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of DABCO, including its synthesis, mechanisms of action, and applications in drug discovery.

Chemical Structure and Synthesis

This compound is characterized by its unique bicyclic structure, which contributes to its biological properties. The compound can be synthesized through various methods, including:

  • Cyclization reactions : Utilizing amines and carbonyl compounds.
  • Catalytic processes : Employing transition metal catalysts for efficient synthesis.

Biological Activities

DABCO exhibits a range of biological activities, which can be categorized as follows:

Antibacterial Activity

DABCO has shown promising antibacterial properties against various pathogenic strains. For instance:

  • In vitro studies demonstrated that DABCO derivatives exhibit significant antibacterial activity against Escherichia coli and Bacillus subtilis. One study reported that a specific DABCO derivative achieved an antibacterial efficacy comparable to established antibiotics .
CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
DABCO Derivative 1E. coli32 µg/mL
DABCO Derivative 2B. subtilis16 µg/mL

Antifungal Activity

Some DABCO derivatives also exhibit antifungal properties. Complexes derived from DABCO have been shown to inhibit fungal growth effectively, making them potential candidates for antifungal therapies .

Neuroprotective Effects

Research indicates that DABCO may possess neuroprotective effects due to its ability to modulate neurotransmitter systems. It has been studied for its potential in treating neurodegenerative diseases by enhancing cognitive function and reducing neuronal apoptosis .

The mechanisms underlying the biological activities of DABCO are multifaceted:

  • Receptor Modulation : DABCO interacts with various receptors in the central nervous system, influencing neurotransmitter release and uptake.
  • Enzyme Inhibition : Certain derivatives inhibit enzymes involved in bacterial cell wall synthesis, leading to enhanced antibacterial activity.
  • Oxidative Stress Reduction : DABCO exhibits antioxidant properties, which may contribute to its neuroprotective effects by mitigating oxidative damage in neuronal cells .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of several DABCO derivatives against clinical isolates of E. coli. The results indicated that specific modifications to the DABCO structure significantly enhanced antimicrobial potency, suggesting a structure-activity relationship that could guide future drug design .

Case Study 2: Neuroprotection in Animal Models

In a preclinical study involving animal models of neurodegeneration, administration of DABCO was associated with improved cognitive function and reduced markers of oxidative stress in the brain. These findings support the potential use of DABCO as a therapeutic agent for neurodegenerative diseases such as Alzheimer's .

Properties

CAS No.

280-48-8

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

IUPAC Name

1,3-diazabicyclo[2.2.2]octane

InChI

InChI=1S/C6H12N2/c1-3-8-4-2-6(1)7-5-8/h6-7H,1-5H2

InChI Key

KQDQZEZWWRPNQH-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1NC2

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.